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Bromperidol Pharmacokinetic Data Summary

The table below consolidates the available quantitative data and findings on bromperidol's

pharmacokinetics.

Parameter Species Findings / Value Notes

Absorption Human ( T_{max} ): 3.9 ± 0.9 hours [1] Time to reach maximum
plasma concentration.

Dog ( T_{max} ): 4-7 hours; Max
concentration: ~4 ng/mL [2]

After a 0.16 mg/kg oral dose.

Distribution Rat Rapid and prolonged uptake into
brain, liver, and kidneys; low blood

concentrations [3]

Study used high specific
activity radiobrominated

bromperidol.

Metabolism Rat & Dog Oxidative N-dealkylation is the

major metabolic pathway [2]

Fate is similar to haloperidol.
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Parameter Species Findings / Value Notes

In vitro / In
silico

Metabolized by the polymorphic
CYP2D6 enzyme [4] [5]

Genetic polymorphism can
cause variability in

metabolism.

Excretion Rat Urine: 35% of dose (mainly polar

acidic metabolites); Feces: ~10%
[2]

Urine contains trace amounts

of unchanged drug.

Dog Urine: 46% of dose within 4 days;
Feces: ~10% [2]

Elimination Half-
life (( t_{1/2} ))

Human 20.4 ± 3.7 hours [1]

Dog Approximately 30 hours (terminal
phase) [2]

Clearance Human 1.37 ± 0.52 mL/h/kg [1]

Protein Binding Human Not Available [6] Data is marked as "Not

Available" in the DrugBank
record.

Detailed Experimental Methodologies

The key findings in the table above are derived from specific experimental protocols. Here is a detailed look

at the methodologies for the core studies.

Protocol: Tissue Distribution Study in Rats [3]

Objective: To determine the tissue distribution of bromperidol using high-specific-activity

radiolabeled compounds.
Tracer Synthesis: High specific activity [⁷⁵Br]- and [⁷⁷Br]bromperidol (exceeding 10,000 Ci/mmol)

was synthesized via regiospecific radiobromination of a trimethylstannylated analogue of
bromperidol.
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Procedure:

Radiolabeling: The substrate (4-[4-[4-(Trimethylstannyl)phenyl]-4-hydroxypiperidino]-4'-
fluorobutyrophenone) was reacted with no-carrier-added ⁷⁵Br⁻ or ⁷⁷Br⁻ using H₂O₂/CH₃COOH

for oxidation.
Purification: The product was purified using preparative HPLC, achieving a 35% radiochemical

yield within a 30-minute preparation time.
Administration & Measurement: The radiolabeled bromperidol was administered to rats, and

its concentration was measured over time in various tissues (brain, liver, kidneys, blood) using
tracer techniques.

Protocol: Oral Absorption, Excretion, and Metabolism in Rats
and Dogs [2]

Objective: To investigate the absorption, excretion, and metabolic fate of an oral dose of
bromperidol.
Dosing: A 0.16 mg/kg oral dose of tritiated bromperidol (bromperidol-³H) was administered.
Sample Collection and Analysis:

Plasma & Tissue Levels: Plasma levels of unchanged bromperidol were measured over
time. Tissue distribution was followed in rats.

Excretion: Total radioactivity was measured in urine and feces collected over several days.
Metabolite Identification:

Inverse Isotope Dilution: This technique was used to identify specific metabolites.
Analysis: The urinary radioactive fraction was analyzed and found to consist mainly of

polar acidic metabolites, identified as the glycine conjugate of p-fluorophenylacetic acid.

Protocol: Dopamine D2 Receptor Binding Kinetics [7]

Objective: To measure the target binding kinetics of bromperidol and other D2 receptor antagonists.

Method: Kinetic Probe Competition Assay (kPCA):
Receptor Preparation: Frozen cells with a terbium-labeled human dopamine D2 receptor were

prepared in Tag-lite buffer.
Competition Binding: The cells were dispensed into 384-well plates containing a constant

concentration of a red fluorescent agonist tracer (PPHT-based) and varying concentrations of
unlabeled bromperidol.
Measurement: A time-resolved FRET (TR-FRET) signal was measured over time. The
association (kₒₙ) and dissociation (kₒff) rate constants were determined by analyzing the

competitive binding curves.
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Metabolic Pathway and Implications

The following diagram illustrates the primary metabolic pathway of bromperidol and its key clinical

implication, as identified in the research.
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Clinical Effect:
Variable Drug Response

due to CYP2D6 Polymorphism

Click to download full resolution via product page

Simplified metabolic pathway of bromperidol and its clinical implication.

Knowledge Gaps and Research Notes

Limited Contemporary Data: Much of the foundational data, especially on metabolism and
excretion, comes from a 1978 animal study [2]. The most recent human pharmacokinetic study was

published in 2006 [1].
Uncharacterized Parameters: Authoritative sources like DrugBank Online currently list critical

parameters—including volume of distribution, protein binding, and full metabolic profile—as "Not
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Available" [6].

Future research using modern analytical techniques is needed to fully elucidate bromperidol's

pharmacokinetic profile, particularly in humans.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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